

An In Vivo Comparative Analysis of (R)-3-hydroxybutyrate and its Enantiomeric Counterpart

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Compound of Interest

Compound Name: (R)-3-hydroxybutyrate

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This guide provides an objective in vivo comparison of **(R)-3-hydroxybutyrate** (also known as D- β -hydroxybutyrate), the biologically active ketone body, and its S-enantiomer, (S)-3-hydroxybutyrate (L- β -hydroxybutyrate). The focus is on their distinct pharmacokinetic and pharmacodynamic profiles, supported by experimental data.

Under physiological conditions such as fasting or a ketogenic diet, the ketone body produced and utilized by mammals is **(R)-3-hydroxybutyrate**.^{[1][2][3]} The (S)-enantiomer is not typically synthesized in the body, although (S)-3-hydroxybutyryl-CoA is an intermediate in fatty acid oxidation.^{[1][3]} Exogenous administration of different forms of beta-hydroxybutyrate, including racemic mixtures, has revealed significant differences in their in vivo effects.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and hemodynamic parameters from a comparative in vivo study in a porcine model.

Table 1: Pharmacokinetic Parameters of (R)- and (S)-3-Hydroxybutyrate

Parameter	(R)-3-hydroxybutyrate (D-BHB)	(S)-3-hydroxybutyrate (L-BHB)	Racemic (D/L-BHB)
Peak Plasma Concentration	Lower	Higher	Intermediate
Metabolism Rate	Rapid	Slow	Mixed
Myocardial Extraction	Increased	No significant increase	Increased

Data derived from a study in a porcine model where equimolar doses of each compound were infused over 3 hours.[4]

Table 2: Hemodynamic Effects of (R)- and (S)-3-Hydroxybutyrate Infusion

Parameter	(R)-3-hydroxybutyrate (D-BHB)	(S)-3-hydroxybutyrate (L-BHB)	Racemic (D/L-BHB)	Control (Isovolumic)
Change in Cardiac Output (L/min)	Non-significant increase	+2.7 (P < 0.003)	+2.7 (P < 0.003)	No change
Mechanism of Action	Afterload reduction	Afterload reduction	Afterload reduction	N/A
Coronary Artery Dilation (ex vivo)	Present	Present	N/A	N/A

Data from a randomized, crossover study in pigs. The increase in cardiac output was primarily mediated by a reduction in arterial elastance (afterload), with no significant changes in contractility or preload.[4]

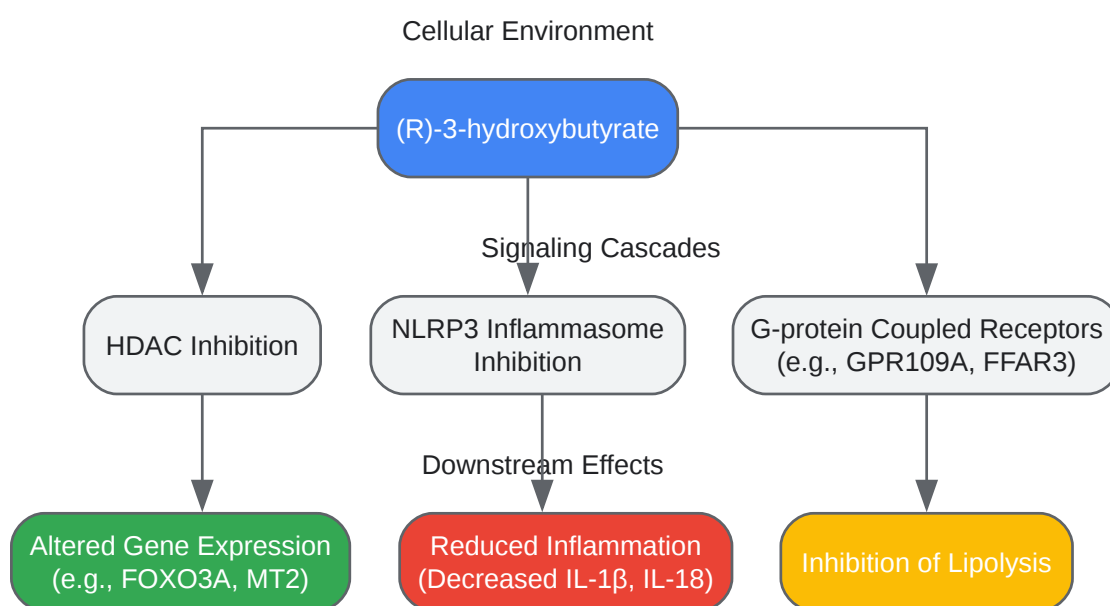
Key Findings from In Vivo Studies

A pivotal study comparing the enantiomers in a porcine model revealed that (S)-3-hydroxybutyrate exerts a more potent hemodynamic response than (R)-3-hydroxybutyrate.[4]

This is attributed to the slower metabolism of the (S)-enantiomer, leading to higher and more sustained plasma concentrations.[3][4] Despite the stronger hemodynamic effect of the (S)-form, the myocardium preferentially extracts and metabolizes the (R)-enantiomer.[4] Both enantiomers demonstrated an equal capacity to dilate coronary arteries ex vivo.[4]

Signaling Pathways of β -Hydroxybutyrate

(R)-3-hydroxybutyrate is recognized not only as an energy substrate but also as a signaling molecule with various effects, including the inhibition of histone deacetylases (HDACs) and the NLRP3 inflammasome.[2][5] The inhibition of HDACs by **(R)-3-hydroxybutyrate** can lead to changes in gene expression, including those involved in oxidative stress resistance.[2] Its inhibitory effect on the NLRP3 inflammasome can reduce inflammation.[5][6] While the signaling properties of **(R)-3-hydroxybutyrate** are increasingly understood, the specific signaling roles of (S)-3-hydroxybutyrate are less well-defined, though it has been shown to bind to some cellular receptors, albeit less strongly than its R-counterpart.[1]



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Signaling pathways of **(R)-3-hydroxybutyrate**.

Experimental Protocols

In Vivo Cardiovascular Effects of 3-Hydroxybutyrate Enantiomers in a Porcine Model

This protocol is based on a randomized, crossover study designed to determine the cardiovascular effects of D- and L-3-hydroxybutyrate.^[4]

1. Animal Model:

- Domestic pigs of either sex.

2. Experimental Groups:

- Three groups of animals (n=8 each) were subjected to a randomized, crossover study design.
- Each animal received a 3-hour infusion of one of the following, with a corresponding isovolumic control infusion:
 - Racemic D/L-3-hydroxybutyrate
 - 100% L-3-hydroxybutyrate
 - 100% D-3-hydroxybutyrate

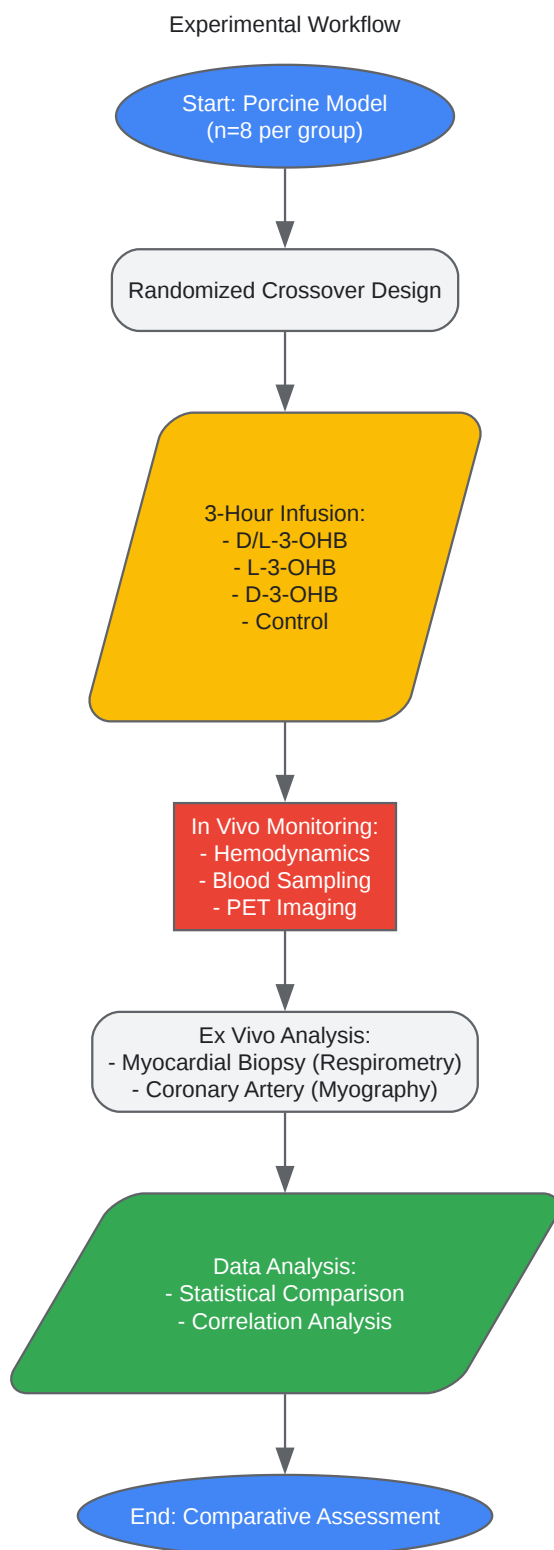
3. Monitoring and Measurements:

- Hemodynamics: A pulmonary artery catheter and a left ventricle pressure-volume catheter were used for continuous monitoring.
- Blood Sampling: Arterial and coronary sinus blood samples were collected for analysis of 3-hydroxybutyrate levels and other metabolic parameters.
- Myocardial Metabolism: D-[¹¹C]3-OHB and L-[¹¹C]3-OHB positron emission tomography (PET) was used to assess myocardial kinetics of the enantiomers.

- Mitochondrial Function: Myocardial biopsies were taken for high-resolution respirometry to evaluate mitochondrial respiratory capacity.
- Vascular Effects: Coronary arteries were studied using isometric myography to assess ex vivo vascular responses.

4. Data Analysis:

- Statistical analysis was performed to compare the effects of the different 3-hydroxybutyrate infusions against the control and against each other.
- Correlations between circulating 3-hydroxybutyrate levels and hemodynamic parameters (e.g., cardiac output) were determined.



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Workflow for in vivo comparison of 3-hydroxybutyrate enantiomers.

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